2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-9-6-10(15-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDCMDNXXSWGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3919-88-8 | |
| Record name | 2-(5-phenyl-1,2-oxazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of α-Haloketones with Hydroxylamine Derivatives
A classical approach to synthesize 1,2-oxazoles involves the cyclization of α-haloketones or α-ketoesters with hydroxylamine or its derivatives. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the oxazole ring.
- Starting from phenyl-substituted α-haloketones, reaction with hydroxylamine hydrochloride under basic conditions yields 5-phenyl-1,2-oxazol-3-yl intermediates.
- Subsequent functionalization at the 3-position with an acetic acid group can be achieved by alkylation or carboxylation reactions.
Condensation of α-Amino Acids or Derivatives with Benzoyl or Phenyl Precursors
Another method involves condensation reactions between α-amino acid derivatives and phenyl-substituted oxazole precursors:
- For example, the reaction of phenyl-substituted oxazole derivatives with chloroacetic acid or its esters under reflux conditions in the presence of bases (e.g., triethylamine) can yield the acetic acid-substituted oxazole.
- This method often requires protection/deprotection steps to avoid side reactions.
Multi-step Synthesis via Oxazolone Intermediates
Oxazolones (5-membered heterocycles containing nitrogen and oxygen) serve as key intermediates:
- Synthesis of 2-phenyl-5(4H)-oxazolone from hippuric acid and aldehydes or ketones using acetic anhydride and catalysts (e.g., dodecatungstophosphoric acid, samarium chloride) under microwave irradiation has been reported to give high yields rapidly.
- Subsequent ring transformations and side-chain modifications lead to the target 2-(5-phenyl-1,2-oxazol-3-yl)acetic acid.
Detailed Preparation Method from Literature
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Preparation of α-haloketone | Phenylacetyl chloride + halogenating agent (e.g., NBS) | Formation of α-bromo or α-chloroketone intermediate | High yield, purified by distillation or recrystallization |
| 2. Reaction with hydroxylamine hydrochloride | Hydroxylamine hydrochloride, base (NaOH), aqueous/ethanol solvent, reflux | Nucleophilic attack and cyclization to form 5-phenyl-1,2-oxazol-3-yl intermediate | Moderate to high yield, monitored by TLC |
| 3. Introduction of acetic acid side chain | Chloroacetic acid or ester, base (triethylamine), reflux in suitable solvent (e.g., DMF) | Alkylation at 3-position to form this compound or ester | Yields vary; purification by recrystallization from ethanol or pet-ether |
| 4. Hydrolysis (if ester used) | Aqueous base (NaOH), reflux | Conversion of ester to free acid | Quantitative conversion, acidification to isolate product |
Representative Research Findings
- Microwave-assisted synthesis of oxazolones from hippuric acid and aldehydes using acetic anhydride and catalysts (dodecatungstophosphoric acid, samarium chloride) significantly accelerates the reaction and improves yields (up to 85-90%) compared to conventional heating.
- Reflux condensation of phenyl-substituted oxazole derivatives with chloroacetic acid in the presence of triethylamine yields the acetic acid-substituted product with purity >97% after recrystallization.
- Structural confirmation is routinely performed by IR spectroscopy (carbonyl stretch ~1700 cm⁻¹, oxazole ring vibrations), ¹H-NMR (aromatic protons δ 7.0–8.0 ppm, methylene protons adjacent to acid δ 3.5–4.5 ppm), and mass spectrometry (molecular ion peak consistent with C11H9NO3).
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting materials | Phenylacetyl halide, hydroxylamine hydrochloride, chloroacetic acid | Commercially available or synthesized in situ |
| Solvents | Ethanol, DMF, water, acetic anhydride | Choice depends on step; ethanol common for cyclization |
| Catalysts | Dodecatungstophosphoric acid, samarium chloride, triethylamine | Catalysts accelerate ring formation and alkylation |
| Temperature | Reflux (80–120 °C) or microwave irradiation (100–150 °C) | Microwave reduces reaction time significantly |
| Reaction time | 1–4 hours (conventional), minutes (microwave) | Depends on method and scale |
| Purification | Recrystallization from ethanol/petroleum ether | Achieves >97% purity |
| Yield | 60–90% overall | Varies with method and scale |
Summary of Analytical Techniques for Product Validation
| Technique | Purpose | Typical Observations |
|---|---|---|
| IR Spectroscopy | Functional group identification | C=O stretch ~1700 cm⁻¹, N–O stretch of oxazole ring |
| ¹H-NMR Spectroscopy | Proton environment analysis | Aromatic protons δ 7.0–8.0 ppm, methylene protons δ 3.5–4.5 ppm |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak matching C11H9NO3 (approx. 195 g/mol) |
| X-ray Crystallography | Molecular structure confirmation | Bond lengths and angles consistent with 1,2-oxazole ring |
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the phenyl group or the oxazole ring.
Scientific Research Applications
Medicinal Chemistry
2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid and its derivatives have been investigated for their potential therapeutic effects, including:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, molecular docking studies indicated that it can effectively bind to specific enzymes involved in microbial growth, influencing their activity through hydrogen bonding and hydrophobic interactions.
- Anti-inflammatory Effects: The compound has been linked to anti-inflammatory activities, potentially modulating pathways related to inflammation through interactions with biological macromolecules.
- Anticancer Potential: Research indicates that oxazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interactions with key enzymes and receptors that regulate cell growth and apoptosis .
Biological Studies
Recent studies have focused on the biological implications of this compound:
Material Science
The compound is also explored for its applications in developing new materials:
- Polymer Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds that can be used in advanced materials such as polymers and coatings with specific properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Neuroprotective Mechanisms
In an animal model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function as measured by the Morris water maze test. Histopathological analysis showed reduced neuronal loss and improved synaptic integrity compared to control groups .
Comparison with Related Compounds
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| Aleglitazar | Antidiabetic | Oxazole derivative with unique properties |
| Ditazole | Platelet aggregation inhibitor | Similar oxazole structure |
| Mubritinib | Tyrosine kinase inhibitor | Targets specific cancer pathways |
| Oxaprozin | COX-2 inhibitor | Anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can interact with biological macromolecules, influencing pathways related to inflammation, cell proliferation, and microbial growth . Specific pathways and targets depend on the functional groups present on the compound and its derivatives.
Comparison with Similar Compounds
Antibacterial Activity
- Oxazole-Acetic Acid Derivatives: Compounds like [3-oxo-4-{[(4-(N-(5-methyl-1,2-oxazol-3-yl)sulfamoyl)phenyl)amino]methyl}-1,4-benzoxazin-2-yl]acetic acid exhibit potent activity against Klebsiella pneumoniae and Enterococcus faecalis due to the sulfamoyl group’s electron-withdrawing effects, which enhance target binding .
Pharmacokinetic Considerations
- Triazole-Thioacetic Acid Analogues : Derivatives like 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acid demonstrate improved metabolic stability compared to oxazole-acetic acids, attributed to the triazole ring’s resistance to oxidative degradation .
Structural and Crystallographic Insights
- Torsion Angles : In this compound derivatives, the oxazole ring’s torsion angle with the phenyl group (47.0–56.4°) influences conformational stability and intermolecular interactions .
- Hydrogen Bonding : The acetic acid group participates in O–H···O and N–H···O interactions, forming supramolecular networks in crystals, which may affect solubility and crystallinity .
Biological Activity
2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid (commonly referred to as phenyl oxazole acetic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an oxazole ring, which is known to influence its biological activity through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole moiety can modulate the activity of these targets, leading to various pharmacological effects such as:
- Antimicrobial Activity : It exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
1. Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties. In a study evaluating various compounds, it was found to have moderate to good activity against several bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of tumor necrosis factor-alpha (TNFα), a key mediator in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Study Overview
A comprehensive review of literature highlighted the effectiveness of phenyl oxazole derivatives in various biological assays:
- Antimicrobial Studies : The compound was tested against multiple bacterial strains, demonstrating significant inhibitory effects compared to standard antibiotics.
- Cytotoxicity Studies : In vitro cytotoxicity tests on different cell lines showed variable effects, with some derivatives enhancing cell viability while others exhibited toxicity at higher concentrations .
Table: Cytotoxicity Results
| Compound | Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound A | 100 | 77 | 68 |
| Compound B | 50 | 96 | 97 |
| Compound C | 25 | 97 | 103 |
This table illustrates the varying effects of different compounds derived from the oxazole framework on cell viability, indicating their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid?
- Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, heating chloroacetic acid with 5-phenyl-1,2-oxazol-3-yl derivatives in an alkaline medium facilitates the formation of the acetic acid moiety. This approach is analogous to the synthesis of structurally similar triazole-thioacetic acids, where equimolar reactions in alkali conditions yield target compounds . Purification typically involves recrystallization, and purity is confirmed via thin-layer chromatography (TLC) .
Q. How is the structure of this compound validated experimentally?
- Answer: Structural confirmation relies on integrated spectroscopic and analytical techniques:
- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Elemental analysis verifies empirical formula consistency.
- High-resolution mass spectrometry (HRMS) provides exact mass data (e.g., molecular ion [M+H]⁺ or [M-H]⁻) for validation .
Advanced characterization may include X-ray crystallography using programs like SHELXL for precise bond-length and angle determination .
Q. What are the critical solubility and stability considerations for this compound?
- Answer: Solubility varies with pH due to the carboxylic acid group. In polar aprotic solvents (e.g., DMSO, DMF), solubility is enhanced, while aqueous solubility increases under basic conditions (pH > pKa). Stability studies should assess hydrolysis of the oxazole ring under acidic/alkaline conditions and photodegradation risks. Storage recommendations include inert atmospheres and low temperatures (-20°C) to prevent decomposition .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Answer: Yield optimization strategies include:
- Reaction stoichiometry adjustment: Ensuring a 10-20% molar excess of chloroacetic acid to drive the reaction to completion .
- Temperature control: Maintaining 80-100°C to balance reactivity and side-product formation.
- Catalyst screening: Transition-metal catalysts (e.g., ZnCl₂) may accelerate oxazole ring formation.
Post-synthetic modifications, such as salt formation with sodium/potassium hydroxides, improve crystallinity and yield .
Q. What advanced techniques resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS)?
- Answer: Contradictions arise from impurities or isomeric mixtures. Resolution methods include:
- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations to distinguish regioisomers.
- Differential scanning calorimetry (DSC): Detects polymorphic forms affecting spectral data.
- Parallel synthesis validation: Comparing synthetic intermediates to isolate discrepancies .
Q. How can computational modeling aid in predicting the bioactivity of derivatives?
- Answer:
- Docking studies: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with oxazole-binding pockets).
- QSAR modeling: Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends.
Experimental validation via enzymatic assays (e.g., IC₅₀ determination) confirms predictions .
Q. What strategies mitigate toxicity during pharmacological screening of derivatives?
- Answer:
- Prodrug design: Mask the carboxylic acid group as an ester to improve membrane permeability and reduce cytotoxicity.
- Metal complexation: Forming Zn(II) or Cu(II) salts can enhance stability and reduce off-target effects .
- In vitro hepatotoxicity assays: Use HepG2 cells to assess metabolic stability and hepatic clearance.
Methodological Notes
- Contradictory Crystallographic Data: If X-ray results conflict with computational models (e.g., bond lengths), refine the structure using SHELXL's twin-detection algorithms and validate with Hirshfeld surface analysis .
- Scale-Up Challenges: Pilot-scale reactions may require solvent switching (e.g., ethanol to acetonitrile) to prevent viscosity-related mixing issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
